molecular formula C7H7Na B8455231 sodium;methylbenzene CAS No. 63846-51-5

sodium;methylbenzene

Cat. No.: B8455231
CAS No.: 63846-51-5
M. Wt: 114.12 g/mol
InChI Key: BQJGBCJGVCFQIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium;methylbenzene can be synthesized through several methods. One common approach involves the reaction of toluene with sodium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

C6H5CH3+2NaC6H4CH3Na+H2C_6H_5CH_3 + 2Na \rightarrow C_6H_4CH_3Na + H_2 C6​H5​CH3​+2Na→C6​H4​CH3​Na+H2​

Industrial Production Methods: Industrial production of sodium 2-methylbenzen-1-ide often involves large-scale reactions using sodium dispersion in mineral oil to enhance the reaction rate and yield. The process is carried out in specialized reactors designed to handle reactive sodium metal safely.

Chemical Reactions Analysis

Types of Reactions: sodium;methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding alcohols or ketones.

    Reduction: Can be reduced to form hydrocarbons.

    Substitution: Participates in nucleophilic substitution reactions, where the sodium atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenated compounds like alkyl halides (R-X) are typical reagents.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of toluene.

    Substitution: Formation of alkylated benzene derivatives.

Scientific Research Applications

sodium;methylbenzene has diverse applications in scientific research:

    Chemistry: Used as a strong nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.

    Biology: Investigated for its potential role in biochemical pathways involving aromatic compounds.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of sodium 2-methylbenzen-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the sodium atom, which enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The molecular targets and pathways involved include:

    Electrophilic Aromatic Substitution (EAS): The compound readily participates in EAS reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Redox Reactions: Acts as a reducing agent in redox reactions, transferring electrons to oxidizing agents.

Comparison with Similar Compounds

sodium;methylbenzene can be compared with other similar compounds such as:

    Sodium benzoate: Unlike sodium 2-methylbenzen-1-ide, sodium benzoate is primarily used as a preservative in the food industry.

    Sodium phenoxide: Both compounds are nucleophilic, but sodium phenoxide is more commonly used in the synthesis of phenolic compounds.

    Sodium toluate: Similar in structure but differs in the position of the sodium atom on the benzene ring, affecting its reactivity and applications.

Properties

CAS No.

63846-51-5

Molecular Formula

C7H7Na

Molecular Weight

114.12 g/mol

IUPAC Name

sodium;methylbenzene

InChI

InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1

InChI Key

BQJGBCJGVCFQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=[C-]1.[Na+]

Origin of Product

United States

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